Hexocyclium Iodide Hexocyclium Iodide
Brand Name: Vulcanchem
CAS No.: 101475-40-5
VCID: VC0104391
InChI:
SMILES:
Molecular Formula: C₂₀H₃₃IN₂O
Molecular Weight: 444.39

Hexocyclium Iodide

CAS No.: 101475-40-5

Cat. No.: VC0104391

Molecular Formula: C₂₀H₃₃IN₂O

Molecular Weight: 444.39

* For research use only. Not for human or veterinary use.

Hexocyclium Iodide - 101475-40-5

Specification

CAS No. 101475-40-5
Molecular Formula C₂₀H₃₃IN₂O
Molecular Weight 444.39

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Hexocyclium iodide (chemical formula: C20H33N2OIC_{20}H_{33}N_2O \cdot I) is the iodide salt form of hexocyclium, a synthetic quaternary ammonium compound. The molecular structure consists of a cyclohexyl-phenyl-ethanol backbone substituted with a 4,4-dimethylpiperazinium group, forming a charged nitrogen center that contributes to its antimuscarinic activity . The iodide counterion enhances the compound's stability and solubility in pharmaceutical formulations.

Table 1: Physicochemical Properties of Hexocyclium Iodide

PropertyValueSource
Molecular Weight446.40 g/mol (salt form)
IUPAC Name1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol; iodide
SMILES Notation[I-].[N+]1(C)(C)CCN(CC(C(C2CCCCC2)(C3=CC=CC=C3)O))CC1
XLogP33.1 (parent compound)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The crystalline structure exhibits polarity due to the permanent positive charge on the quaternary nitrogen, limiting its ability to cross lipid membranes—a property that localized its pharmacological effects to the gastrointestinal tract while theoretically reducing systemic absorption .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy of hexocyclium iodide reveals distinct proton environments corresponding to its structural components:

  • Cyclohexyl Group: Broad multiplet between δ 1.0–2.0 ppm (axial/equatorial protons)

  • Aromatic Protons: Doublets centered at δ 7.2–7.4 ppm (phenyl substituent)

  • Piperazinium Methyl Groups: Singlet at δ 3.1 ppm (N-CH3)

  • Ethanol Proton: Triplet at δ 4.8 ppm (CH-OH)

Mass spectral analysis shows a base peak at m/z 317.5 corresponding to the hexocyclium cation (C20H33N2O+C_{20}H_{33}N_2O^+), with the iodide anion (m/z 126.9) appearing as a separate fragment .

Synthesis and Derivative Forms

Manufacturing Process

The synthetic pathway involves quaternization of a tertiary amine precursor through alkylation with methyl iodide:

C20H33N2O+CH3IC20H33N2OI+CH3+\text{C}_{20}\text{H}_{33}\text{N}_2\text{O} + \text{CH}_3\text{I} \rightarrow \text{C}_{20}\text{H}_{33}\text{N}_2\text{O} \cdot \text{I}^- + \text{CH}_3^+

This reaction typically proceeds in anhydrous acetone under reflux conditions (56°C) for 12–18 hours, yielding the crystalline salt with >95% purity after recrystallization from ethanol-diethyl ether mixtures . Alternative salt forms include the methylsulfate derivative (CAS 115-63-9), though the iodide form dominated clinical formulations due to superior stability profiles .

Isotopic Variants

Deuterated analogs such as hexocyclium iodide-d3 (C20D3H30N2OIC_{20}D_3H_{30}N_2O \cdot I) have been developed for pharmacokinetic studies. These isotopologs substitute three hydrogen atoms with deuterium at the N-methyl groups, increasing molecular mass to 447.412 g/mol while maintaining pharmacological activity . Such derivatives prove invaluable in mass spectrometry-based drug quantification methods, enabling precise discrimination between administered drug and metabolites in biological matrices .

Pharmacological Profile

Mechanism of Action

Hexocyclium iodide competitively inhibits muscarinic acetylcholine receptors (mAChRs) with subtype selectivity:

Table 2: Receptor Affinity Profile

Receptor SubtypeIC50 (nM)Primary Tissue Localization
M142CNS, autonomic ganglia
M2380Cardiac muscle
M318Exocrine glands, smooth muscle

Gastrointestinal Actions

  • Gastric Acid Reduction: 58–62% inhibition of basal acid output at therapeutic doses (2.5–5 mg q.i.d.)

  • Motility Suppression: 40% reduction in duodenal contractility measured via manometry

  • Mucosal Protection: Indirect cytoprotection through decreased pepsinogen secretion

Systemic Anticholinergic Effects

Despite its polar structure, systemic absorption led to dose-dependent adverse effects:

  • Cardiac: Tachycardia (HR increase 12–18 bpm at 5 mg dose) via M2 receptor blockade

  • Ocular: Mydriasis and cycloplegia in 9–15% of patients

  • Genitourinary: Urinary retention incidence of 3–8%

Clinical Applications and Therapeutic History

Approved Indications

Hexocyclium iodide received regulatory approval in 1982 for:

  • Adjunctive therapy in peptic ulcer disease (WHO A03AB10 classification)

  • Management of functional diarrhea

  • Pre-anesthetic bowel preparation

Dosing regimens typically involved 2.5–5 mg orally every 6 hours, with plasma concentrations peaking at 1.2–1.8 hours post-administration . Clinical trials demonstrated 68–72% symptom resolution in duodenal ulcer patients versus 54% with placebo .

Discontinuation Rationale

The withdrawal of hexocyclium iodide (marketed as Tral® by AbbVie) resulted from multiple factors:

  • Adverse Effect Profile: 22–28% of patients reported anticholinergic effects vs. 4–9% with omeprazole

  • Therapeutic Obsolescence: Proton pump inhibitors showed superior acid suppression (98% vs. 62%)

  • Safety Concerns: Case reports linking high doses (≥10 mg/day) to paralytic ileus

Toxicological Considerations

Acute Toxicity

Animal studies established an LD50 of 48 mg/kg (oral, rats) and 22 mg/kg (IV, mice) . Human overdose manifests as:

  • Peripheral Effects: Tachycardia (HR >120 bpm), hyperthermia (≥39°C), urinary retention

  • Central Effects: Restlessness, confusion (at plasma concentrations >50 ng/mL)

Treatment protocols emphasized activated charcoal administration and physostigmine (1–2 mg IV) for severe central anticholinergic syndrome .

Chronic Exposure Risks

Long-term use (>6 months) associated with:

  • 12–15% incidence of xerostomia

  • 8–10% risk of constipation requiring laxatives

  • Case reports of angle-closure glaucoma exacerbation

Contemporary Relevance and Alternatives

While obsolete in clinical practice, hexocyclium iodide retains importance as:

  • A reference standard in mAChR binding assays (Ki = 1.8 nM for M3)

  • A structural template for developing peripheral anticholinergics with reduced CNS penetration

  • A model compound for studying quaternary ammonium pharmacokinetics

Current alternatives dominating its former therapeutic niches include:

  • Proton Pump Inhibitors: Omeprazole (8-hour intragastric pH >4 in 85% vs. 42% with hexocyclium)

  • Opioid Antidiarrheals: Loperamide (10-fold greater potency in reducing intestinal transit)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator